molecular formula C14H21NO3 B13744506 tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate CAS No. 398136-31-7

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

Cat. No.: B13744506
CAS No.: 398136-31-7
M. Wt: 251.32 g/mol
InChI Key: NRHDXCRMFGMRLH-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a phenyl ring, which is further linked to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate typically involves the reaction of 2-ethyl-6-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the ethyl and methoxy substituents.

    2-Ethyl-6-methoxyaniline: The precursor to the target compound, which lacks the carbamate group.

    tert-Butyl (2-methoxyphenyl)carbamate: A similar compound with a methoxy group but without the ethyl substituent.

Uniqueness

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both the ethyl and methoxy groups on the phenyl ring can influence the compound’s electronic and steric characteristics, making it distinct from other carbamates.

Properties

CAS No.

398136-31-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-6-methoxyphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-6-10-8-7-9-11(17-5)12(10)15-13(16)18-14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

NRHDXCRMFGMRLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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